molecular formula C7H10N2O2 B014745 Ethyl 1-methyl-1h-imidazole-2-carboxylate CAS No. 30148-21-1

Ethyl 1-methyl-1h-imidazole-2-carboxylate

Cat. No. B014745
CAS RN: 30148-21-1
M. Wt: 154.17 g/mol
InChI Key: NOTZYDYZBOBDFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions and Properties

Ethyl 1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including hydrolysis, esterification, and condensation. These reactions are crucial for synthesizing related compounds and for understanding the compound's reactivity. The synthesis of related compounds such as ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate showcases the compound's versatility in chemical transformations (Shen Zheng-rong, 2007).

Scientific Research Applications

  • 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate is used as a catalyst for synthesizing unsymmetrical polyhydroquinoline derivatives in a solvent-free method, indicating the potential of imidazole derivatives in catalysis (Khaligh, 2014).

  • Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, an intermediate of Olmesartan, was synthesized from butanoic acid and o-phenylenediamine, showcasing its role in pharmaceutical synthesis (Shen Zheng-rong, 2007).

  • Imidazol-2-ylidenes are efficient catalysts for transesterification and acylation reactions, enabling the use of methyl esters as protective agents for secondary alcohols (Grasa et al., 2003).

  • Three ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates exhibit diverse supramolecular structures, demonstrating their potential in the development of complex organic compounds (Costa et al., 2007).

  • The ionic liquid [EMIM]OAc catalyzes the efficient synthesis of 2-aryl-4,5-diphenyl imidazoles at room temperature under ultrasonic irradiation, offering a green, high-yield, and low-harmful catalyst method (Zang et al., 2010).

  • Ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, another key intermediate in Olmesartan medoxomil, was studied to identify and characterize related impurities, highlighting its pharmaceutical relevance (Venkannaa et al., 2015).

  • Flash vacuum pyrolysis of methyl 4- and 2-imidazolecarboxylates produces carbonyl-4H-imidazoles, demonstrating the versatility of these compounds in organic synthesis (Maquestiau et al., 1986).

Safety and Hazards

The safety information for Ethyl 1-methyl-1H-imidazole-2-carboxylate indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P338, and P351 .

Mechanism of Action

Target of Action

Ethyl 1-methyl-1h-imidazole-2-carboxylate is primarily used as a synthetic intermediate for solid phase synthesis of polyamides containing imidazole . It’s important to note that the specific targets of this compound may vary depending on the final product of the synthesis.

Mode of Action

It’s known that imidazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The interaction of this compound with its targets would depend on the specific derivative being synthesized.

Biochemical Pathways

It’s known that imidazole derivatives can interact with a broad range of biochemical pathways due to their diverse biological activities . The specific pathways affected would depend on the final product of the synthesis.

Pharmacokinetics

It’s soluble in dichloromethane, ether, ethyl acetate, and methanol , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound would depend on the specific derivative being synthesized. For example, some imidazole derivatives have shown inhibitory activity against influenza A .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its distribution and availability in different environments.

properties

IUPAC Name

ethyl 1-methylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-8-4-5-9(6)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTZYDYZBOBDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401355
Record name ethyl 1-methyl-1h-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30148-21-1
Record name 1H-Imidazole-2-carboxylic acid, 1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30148-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1-methyl-1h-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-Methylimidazole-2-carboxylate
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Synthesis routes and methods I

Procedure details

N-methylimidazole (320 g, 3.9 mol) was combined with 2 L acetonitrile and 1 L triethylamine in a 12 L flask equipped with a mechanical stirrer and the solution cooled to −20° C. Ethyl chloroformate (1000 g, 9.2 mol) was added with stirring, keeping the temperature between −20° C. and −25° C. The reaction was allowed to slowly warm to room temperature and stir for 36 h. Precipitated triethylamine hydrochloride was removed by filtration and the solution concentrated in vacuo at 65° C. The resulting oil was purified by distillation under reduced pressure (2 torr, 102° C.) to provide a white solid (360 g, 82% yield).
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step Two
Name
Yield
82%

Synthesis routes and methods II

Procedure details

N-methylimidazole (16) (320 g, 3.9 mol) was combined with 2 liters of acetonitrile and 1 liter of triethylamine in a flask equipped with a mechanical stirrer and the solution was cooled to −20° C. Ethylcloroformate (1000 g, 9.2 mol) was added with stirring, keeping the temperature between −20° C. and −25° C. The reaction was allowed to slowly warm to room temperature and stir for 36 hours. Precipitated triethylamine hydrochloride was removed by filtration and the solution was concentrated in vacuo at 65° C. The resulting oil was purified by distillation under reduced pressure (2 torr, 102° C.) to provide (17) as a white solid (360 g, 82% yield). TLC (7:2 benzene/ethyl acetate) Rf 0.2; 1H NMR (DMSO-d6) δ7.44 (d, 1 H, J=2.8 Hz), 7.04 (d. 1 H, J=2.8 Hz), 4.26 (q, 2 H, J=3.5Hz) 3.91 (s, 3 H), 1.26 (t, 3 H, J=3.5 Hz); 13C NMR (DMSO-d6) δ159.3, 129.1, 127.7, 61.0, 36.0, 14.5; IR(KBr) 3403, 3111, 2983, 1713, 1480, 1422, 1262, 1134, 1052, 922, 782, 666; FABMS m/e 155.083 (M+H 155.083 calc. for C7H11N2O2).
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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